米利替铂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Miriplatin is a platinum-based anticancer drug primarily used in the treatment of hepatocellular carcinoma. It is a lipophilic platinum complex that contains myristates as leaving groups and diaminocyclohexane as a carrier ligand . Miriplatin is administered via transcatheter arterial chemoembolization, a procedure that delivers the drug directly to the liver tumor .
科学研究应用
Miriplatin has several scientific research applications:
作用机制
Miriplatin is a lipophilic platinum complex used in the treatment of hepatocellular carcinoma (HCC) and is administered via intra-hepatic arterial injection .
Target of Action
Miriplatin primarily targets the mitochondria of cancer cells . This unique target contributes to its distinct mechanism of action compared to other platinum-based chemotherapeutic agents .
Mode of Action
Miriplatin intercalates into the DNA of cancer cells, forming platinum-DNA adducts . These adducts disrupt the replication and transcription processes, leading to apoptosis or programmed cell death of the malignant cells . In addition, miriplatin enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of POLG and TFAM .
Biochemical Pathways
The degradation of POLG and TFAM initiated by miriplatin blocks mitochondrial DNA (mtDNA) replication . This blockage induces mitophagy via the PINK1-Parkin axis . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded, which is crucial for maintaining cellular homeostasis.
Pharmacokinetics
Miriplatin is selectively delivered to the liver, and its platinum and radioactive components are gradually released into systemic circulation and excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to a reduction in renal clearance .
Result of Action
The result of miriplatin’s action is the suppression of cancer cell proliferation. This is achieved through the induction of apoptosis in cancer cells and the blocking of mtDNA replication, which leads to the induction of mitophagy .
Action Environment
The action of miriplatin can be influenced by the level of caveolin-1 (Cav-1) in the cancer cells. Cav-1 determines the entry rate and switch of entry pathways of miriplatin, indicating a novel role of Cav-1 in nanoparticle entry .
生化分析
Biochemical Properties
Miriplatin interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
Miriplatin has been shown to have significant effects on hepatocellular carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Miriplatin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
准备方法
Synthetic Routes and Reaction Conditions
Miriplatin is synthesized by reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine] platinum (II) with silver nitrate to form a platinum-nitrate complex. This complex is then reacted with myristic acid to produce miriplatin . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the stability of the platinum complex.
Industrial Production Methods
In industrial settings, miriplatin is produced in large-scale reactors under stringent quality control measures. The process involves the same synthetic route but is optimized for higher yields and purity. The final product is formulated as a suspension with lipiodol for use in transcatheter arterial chemoembolization .
化学反应分析
Types of Reactions
Miriplatin undergoes several types of chemical reactions, including:
Oxidation: Miriplatin can be oxidized to form various platinum-oxygen complexes.
Reduction: It can be reduced to its elemental platinum state under specific conditions.
Substitution: The myristate groups in miriplatin can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various organic ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Platinum-oxygen complexes.
Reduction: Elemental platinum.
Substitution: Platinum complexes with different organic ligands.
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based anticancer drug used in various cancers.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: Used primarily in colorectal cancer treatment.
Uniqueness of Miriplatin
Miriplatin is unique due to its lipophilic nature, which allows for prolonged retention in liver tumors when administered via transcatheter arterial chemoembolization. This property enhances its therapeutic efficacy and reduces systemic side effects compared to other platinum-based drugs .
属性
CAS 编号 |
104276-92-8 |
---|---|
分子式 |
C28H50O4Pt.C6H14N2 |
分子量 |
759.97 |
同义词 |
MIRIPLATIN |
产品来源 |
United States |
Q1: How does Miriplatin exert its antitumor activity?
A1: Miriplatin, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] Miriplatin exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]
Q2: What is the molecular formula and weight of Miriplatin?
A2: Miriplatin's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []
Q3: What is the impact of Miriplatin's lipophilic nature on its administration and distribution?
A3: The lipophilic nature of Miriplatin allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]
Q4: What are the spectroscopic data available for Miriplatin?
A4: Studies have utilized various analytical techniques to characterize Miriplatin, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]
Q5: Are there specific formulation strategies to enhance Miriplatin's stability, solubility, or bioavailability?
A6: Research on Miriplatin formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []
Q6: What is known about the pharmacokinetics of Miriplatin?
A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified Miriplatin and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while Miriplatin itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of Miriplatin in humans.
Q7: What are the known mechanisms of resistance to Miriplatin?
A9: In a rat hepatoma cell line, acquired resistance to Miriplatin was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []
Q8: What strategies are being explored to improve the targeted delivery of Miriplatin?
A11: Research focuses on enhancing Miriplatin's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。